molecular formula C12H10O4 B187224 (4-methyl-2-oxochromen-6-yl) acetate CAS No. 6345-65-9

(4-methyl-2-oxochromen-6-yl) acetate

Cat. No.: B187224
CAS No.: 6345-65-9
M. Wt: 218.2 g/mol
InChI Key: IJNCWCFCIOPZPE-UHFFFAOYSA-N
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Description

(4-Methyl-2-oxochromen-6-yl) acetate is a coumarin derivative characterized by a methyl group at position 4, a ketone group at position 2, and an acetyloxy substituent at position 4. Coumarins are renowned for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties .

Properties

CAS No.

6345-65-9

Molecular Formula

C12H10O4

Molecular Weight

218.2 g/mol

IUPAC Name

(4-methyl-2-oxochromen-6-yl) acetate

InChI

InChI=1S/C12H10O4/c1-7-5-12(14)16-11-4-3-9(6-10(7)11)15-8(2)13/h3-6H,1-2H3

InChI Key

IJNCWCFCIOPZPE-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC2=C1C=C(C=C2)OC(=O)C

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C=C2)OC(=O)C

Other CAS No.

6345-65-9

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid 4-methyl-2-oxo-2H-chromen-6-yl ester typically involves the esterification of 4-methyl-2-oxo-2H-chromen-6-ol with acetic acid. One common method includes the activation of the carboxylic acid group using N,N’-carbonyldiimidazole, followed by the reaction with the chromen-6-ol . The product is then isolated by precipitation in ethanol and purified by washing with ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification reactions but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-methyl-2-oxochromen-6-yl) acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of acetic acid 4-methyl-2-oxo-2H-chromen-6-yl ester involves its interaction with specific molecular targets and pathways. The compound’s photoactive properties allow it to undergo photochemical reactions, which can be harnessed to control the properties of materials and biological systems. The chromene moiety in the compound plays a crucial role in these interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

This section evaluates structural analogs based on substituent positions, synthesis routes, and physicochemical properties.

2.1 Structural Analogues

Key analogs include:

  • 6-Chloro-4-methyl-2-oxochromen-7-yl acetate (): Features a chlorine atom at position 6 and an acetate at position 7.
  • 4-Amino-2-oxo-2H-chromene (): Substitutes the methyl group at position 4 with an amino group, enhancing nucleophilicity and hydrogen-bonding capacity, which may influence biological activity .
  • Complex glycosidic derivatives (): Incorporate coumarin moieties into larger carbohydrate-based structures, significantly increasing molecular weight and altering solubility and metabolic pathways .
2.3 Physicochemical and Spectroscopic Properties
  • Methyl and acetyloxy groups: Improve lipid solubility, which may enhance membrane permeability in biological systems .
  • Spectroscopic data :
    • NMR shifts : demonstrates that sulfation at position 6 alters proton chemical shifts in coumarin derivatives, suggesting similar substituent effects in acetylated analogs .
    • Mass spectrometry : highlights GC-MS as a key tool for identifying coumarin derivatives, with fragmentation patterns dependent on substituent positions .
2.4 Comparative Data Table
Compound Name Substituents (Position) Molecular Formula Synthesis Key Steps Notable Properties References
(4-Methyl-2-oxochromen-6-yl) acetate Methyl (4), Acetate (6) C₁₂H₁₀O₄ Acetylation of parent coumarin High lipid solubility (inferred)
6-Chloro-4-methyl-2-oxochromen-7-yl acetate Chloro (6), Acetate (7) C₁₂H₉ClO₄ Chlorination + acetylation Enhanced electrophilicity
4-Amino-2-oxo-2H-chromene Amino (4) C₉H₇NO₂ Reaction with ammonium acetate at 130°C Increased nucleophilicity
Glycosidic coumarin derivatives Carbohydrate-linked (variable) C₄₆H₅₇NO₂₅ Multi-step glycosylation High molecular weight, polar

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